2-[Bis(propylsulfanyl)methyl]furan
Overview
Description
2-[Bis(propylsulfanyl)methyl]furan is an organic compound with the molecular formula C11H18OS2 and a molecular weight of 230.39 g/mol. This compound features a furan ring substituted with a bis(propylsulfanyl)methyl group, making it a unique and versatile molecule in various chemical applications.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
2-[Bis(propylsulfanyl)methyl]furan has several scientific research applications across different fields:
Comparison with Similar Compounds
2-(propylsulfanyl)methylfuran
2-(ethylsulfanyl)methylfuran
2-(butylsulfanyl)methylfuran
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Biological Activity
2-[Bis(propylsulfanyl)methyl]furan is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHSO
- Molecular Weight : 216.36 g/mol
- CAS Number : 97913-80-9
The presence of sulfur in its structure suggests potential reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with cellular components. The proposed mechanisms include:
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can help in reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains, possibly through disruption of bacterial cell membranes.
- Cytotoxicity : Research has suggested that this compound may induce cytotoxic effects in cancer cell lines, leading to apoptosis.
Antimicrobial Activity
A study conducted by highlighted the antimicrobial potential of this compound against various pathogens. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
Cytotoxicity in Cancer Research
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including:
These findings indicate a promising potential for this compound as an anticancer agent.
Case Studies and Research Findings
-
Antioxidant Properties :
A study evaluated the antioxidant capacity of various sulfur-containing compounds, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential use in oxidative stress-related conditions. -
Antimicrobial Efficacy :
In a comparative study, the compound was tested against standard antibiotics. It showed comparable efficacy to conventional treatments against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative antimicrobial agent. -
Cytotoxic Mechanism :
Research into the cytotoxic mechanism revealed that treatment with this compound led to increased levels of caspase-3 activity in cancer cells, confirming its role in promoting apoptosis through the intrinsic pathway.
Properties
IUPAC Name |
2-[bis(propylsulfanyl)methyl]furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18OS2/c1-3-8-13-11(14-9-4-2)10-6-5-7-12-10/h5-7,11H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBYDLPGBUEEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(C1=CC=CO1)SCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711056 | |
Record name | 2-[Bis(propylsulfanyl)methyl]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30711056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97913-80-9 | |
Record name | 2-[Bis(propylsulfanyl)methyl]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30711056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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